molecular formula C43H69Cl2FN2O4S B11927714 Fipravirimat dihydrochloride CAS No. 2442512-14-1

Fipravirimat dihydrochloride

Cat. No.: B11927714
CAS No.: 2442512-14-1
M. Wt: 800.0 g/mol
InChI Key: XCKBDEJKCRIISZ-RXNWYHASSA-N
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Description

Fipravirimat dihydrochloride is an experimental drug primarily developed for the treatment of HIV/AIDS. This compound was being developed by ViiV Healthcare but its development was halted in 2023 .

Chemical Reactions Analysis

Fipravirimat dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fipravirimat dihydrochloride has several scientific research applications, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fipravirimat dihydrochloride involves the inhibition of the HIV-1 maturation process. The compound targets the HIV Gag polyprotein, preventing its proper processing and thereby inhibiting the formation of mature, infectious virus particles . This action disrupts the viral life cycle and reduces the viral load in infected individuals.

Comparison with Similar Compounds

Fipravirimat dihydrochloride is compared with other similar compounds, such as BMS-955176 and daclatasvir. These compounds also act as maturation inhibitors but differ in their chemical structures and specific mechanisms of action . This compound is unique in its ability to inhibit a protein composed of 1,300−1,600 monomers that interact in a cooperative fashion .

Similar Compounds

This compound stands out due to its specific molecular targets and pathways involved in the inhibition of HIV maturation.

Properties

CAS No.

2442512-14-1

Molecular Formula

C43H69Cl2FN2O4S

Molecular Weight

800.0 g/mol

IUPAC Name

(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1

InChI Key

XCKBDEJKCRIISZ-RXNWYHASSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl

Origin of Product

United States

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